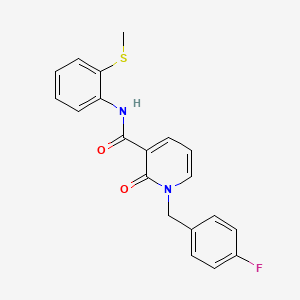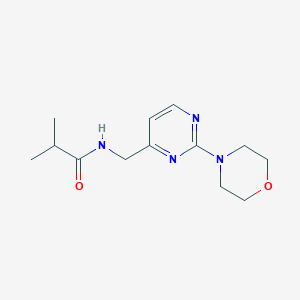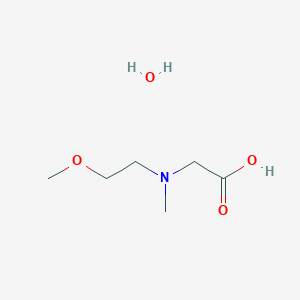![molecular formula C20H15F3N2O3S B2548572 N-{5-[3-(trifluorométhyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 878692-48-9](/img/structure/B2548572.png)
N-{5-[3-(trifluorométhyl)benzyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives is highlighted in the first paper, where a series of 5-(2-substituted-1,3-thiazol-5-yl) benzamides were prepared by reacting 5-(bromoacetyl) salicylamide with different thioureas and thioamides in ethanol. These compounds were further modified to produce alkoxy derivatives through a reaction with n-alkylbromides in the presence of a base . Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in both papers were confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. These techniques are crucial for determining the molecular fingerprints and confirming the identity of the synthesized compounds .
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the synthesized compounds. However, the synthesis process involves the formation of thiazole rings and the coupling of benzamide groups, which are key structural features in the compound of interest. The reactions are likely to involve nucleophilic substitution and condensation steps, which are common in the synthesis of such heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not extensively discussed in the provided papers. However, the antifungal and anticancer activities of these compounds suggest that they have significant biological relevance. The second paper also mentions a computational study to predict ADMET properties, indicating good oral drug-like behavior for the synthesized compounds . These properties are important for the development of new pharmaceutical agents and could be relevant to the compound .
Applications De Recherche Scientifique
Synthèse organique
Le composé a été utilisé dans la synthèse du nouveau N-(3,5-bis(trifluorométhyl)benzyl)stéaramide . Celui-ci a été préparé avec un rendement modéré par une réaction d'amidation directe sans solvant de l'acide stéarique avec de la 3,5-bis(trifluorométhyl)benzylamine à 140 °C pendant 24 h dans des conditions sans métal ni catalyseur .
Études de la théorie de la fonctionnelle de la densité (DFT)
Le composé a été étudié à l'aide de la DFT. Les études du potentiel électrostatique moléculaire, la détermination des descripteurs quantiques, les fréquences de vibration fondamentales et l'intensité des bandes de vibration ont été calculées par DFT en utilisant la méthode B3LYP avec un ensemble de base 6-311+G (d,p) en phase gazeuse .
Synthèse de dérivés de la benzène-1,2-diamine
Un bloc de construction de benzène-1,2-diamine monosubstitué, la N1-(3,5-bis(trifluorométhyl)benzyl)benzène-1,2-diamine, a été préparé en deux étapes à partir de la 3,5-bis(trifluorométhyl)benzylamine et du 1-fluoro-2-nitrobenzène disponibles dans le commerce .
Préparation de la triarylamine
L'utilisation de la 3,5-bis(trifluorométhyl)aniline comme amine de départ a donné une triarylamine, la N,N-bis(2-nitrophényl)-3,5-bis(trifluorométhyl)aniline .
Batteries lithium-soufre (Li–S)
Le composé a été utilisé dans le développement de batteries Li–S. Les cadres organiques covalents ont été largement utilisés dans les batteries Li–S en tant que matériaux cristallins poreux pour supprimer l'effet de navette .
Études de la distribution de charge
Le potentiel électrostatique moléculaire (MEP) a été calculé pour trouver la distribution de charge à la surface du composé, ainsi que pour déterminer les sites avec un potentiel électrostatique plus élevé et plus faible .
Propriétés
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c21-20(22,23)14-3-1-2-12(8-14)9-15-11-24-19(29-15)25-18(26)13-4-5-16-17(10-13)28-7-6-27-16/h1-5,8,10-11H,6-7,9H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANEXKLIPLOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)


![5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2548497.png)



![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)


![1,5-bis(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548504.png)
